molecular formula C6H7F3N2O B3339919 [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol CAS No. 135206-92-7

[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol

Cat. No.: B3339919
CAS No.: 135206-92-7
M. Wt: 180.13 g/mol
InChI Key: WPMIPIPCGHAJNZ-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanol (CAS 135206-92-7) is a versatile trifluoromethylated imidazole derivative of significant interest in advanced chemical and pharmaceutical research. This compound, with the molecular formula C6H7F3N2O and a molecular weight of 180.13 g/mol, serves as a key synthetic intermediate . The core imidazole scaffold functionalized with a trifluoroethyl group and a hydroxymethyl group makes it a valuable building block for developing novel active molecules. The inclusion of the trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry and agrochemical development due to its ability to enhance key properties of lead compounds, including metabolic stability, lipophilicity, and membrane permeability . Trifluoromethyl group-containing compounds are prominently featured in numerous FDA-approved drugs and are investigated for various biological activities . Research indicates that substituted imidazoles bearing the 2,2,2-trifluoroethyl moiety demonstrate promising biological activity and are explored in the development of new insecticides and antiparasitic agents . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its properties as a precursor for further chemical transformations, such as functionalizing the hydroxymethyl group or utilizing the imidazole nitrogen atoms for constructing more complex heterocyclic systems.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)4-11-2-1-10-5(11)3-12/h1-2,12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMIPIPCGHAJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CO)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135206-92-7
Record name [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol typically involves the reaction of imidazole derivatives with trifluoroethylating agents. One common method includes the use of 2,2,2-trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the imidazole ring. The reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Biological Applications

The biological activity of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol is attributed to the imidazole ring's presence, which is common in various biological systems:

  • Antimicrobial Properties: Compounds with imidazole rings often exhibit antimicrobial activity.
  • Enzyme Modulation: The compound may act as a biochemical probe for studying enzyme mechanisms and protein-ligand interactions.
  • Therapeutic Potential: Investigated for its role as a modulator in specific biological pathways, potentially offering benefits in treating various diseases.

Industrial Applications

In the industrial sector, this compound has potential applications in:

  • Specialty Chemicals Production: Its unique properties make it suitable for advanced polymers and coatings.
  • Material Science: The trifluoroethyl group can enhance the material's performance characteristics.

Interaction Studies

Research indicates that the trifluoroethyl group enhances bioactivity through increased membrane permeability or specific receptor interactions. Interaction studies are critical for understanding how this compound interacts with biological targets.

Mechanism of Action

The mechanism of action of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole Methanol Derivatives

The following table highlights key structural and synthetic differences between the target compound and analogous imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Synthesis References
[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanol C₆H₇F₃N₂O 180.13 N1: CF₃CH₂; C2: CH₂OH High electronegativity; synthesized via nucleophilic substitution or commercial routes .
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanol C₅H₆F₂N₂O 148.11 N1: CHF₂; C2: CH₂OH Lower molecular weight; reduced lipophilicity compared to trifluoroethyl analog .
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol C₁₁H₁₀Cl₂N₂O 281.12 N1: 2,4-Cl₂C₆H₃CH₂; C2: CH₂OH Chlorinated aromatic substituent enhances steric bulk; used in antifungal agents .
{1-Methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol C₁₂H₁₃N₃O₅S 311.32 N1: CH₃; C2: CH₂OH; C4: SO₂C₆H₅ Nitro and sulfonyl groups increase polarity; synthesized via DMF-mediated alkylation .
(5-Methyl-2-furyl)(1-methyl-1H-imidazol-2-yl)methanol C₁₀H₁₂N₂O₂ 192.22 N1: CH₃; C2: CH₂OH; C5: 5-methylfuran Heteroaromatic furan enhances π-stacking potential; recrystallized from ethanol .

Positional Isomerism: 2-yl vs. 5-yl Methanol Derivatives

  • Positional Effects: The target compound’s hydroxymethyl group at the C2-position (vs. C5 in [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol, CAS: 1488678-34-7) alters hydrogen-bonding capacity and steric interactions. For example, C2-substituted derivatives often exhibit better binding affinity in enzyme inhibition studies due to proximity to catalytic sites .

Functional Group Modifications

  • Trifluoroethyl vs. Carboxylic Acid : Replacing the hydroxymethyl group with a carboxylic acid (e.g., 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylic acid , CAS: 328569-22-8) increases acidity (pKa ~2.5) and water solubility, making it suitable for ionic interactions in drug design .
  • Nitro and Sulfonyl Groups: The presence of electron-withdrawing groups (e.g., NO₂, SO₂) in ’s compound enhances oxidative stability but reduces metabolic half-life compared to the target compound .

Key Research Findings

Physicochemical Properties

  • Lipophilicity: The trifluoroethyl group in the target compound increases logP by ~1.5 compared to non-fluorinated analogs, improving membrane permeability .
  • Thermal Stability: Melting points for fluorinated imidazoles (e.g., 121–124°C for ’s triarylmethane analog) are generally higher than non-fluorinated derivatives due to stronger intermolecular forces .

Biological Activity

[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol is a compound characterized by its unique trifluoroethyl group attached to an imidazole ring. This structure has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and biochemistry.

  • Chemical Formula : C₆H₇F₃N₂O
  • Molecular Weight : 180.13 g/mol
  • IUPAC Name : [1-(2,2,2-trifluoroethyl)imidazol-2-yl]methanol
  • Appearance : Powder
  • Storage Temperature : Room Temperature

The compound's trifluoroethyl group is notable for enhancing lipophilicity and biological activity, which can influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In studies involving various imidazole compounds, including derivatives similar to this compound, it was found that these compounds can inhibit the growth of bacteria and fungi effectively. For instance, a study demonstrated that certain imidazole derivatives showed potent activity against Staphylococcus aureus and Candida albicans .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.5 µg/mL
Compound BC. albicans1 µg/mL
This compoundTBD

Anti-inflammatory Activity

Imidazole derivatives are also recognized for their anti-inflammatory effects. A comparative study involving various derivatives showed that compounds with similar structures could reduce inflammation markers significantly in vitro. For example, studies utilizing the phenylbutazone model indicated that imidazole derivatives could effectively suppress inflammatory responses .

Anticancer Activity

The anticancer potential of imidazole compounds has been explored extensively. A specific study highlighted the efficacy of imidazole-based compounds against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer progression .

Case Study 1: Antimicrobial Efficacy

In a recent investigation into the antimicrobial properties of imidazole derivatives, researchers synthesized several compounds and tested their effectiveness against common pathogens. The study revealed that certain derivatives exhibited a remarkable ability to inhibit bacterial growth compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of imidazole compounds using in vitro assays to measure cytokine levels in response to inflammatory stimuli. Results showed that these compounds significantly lowered pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsLimitationsReference
O-Trifluoroethylation40Tosylate precursor, refluxRequires specialized reagents
Nucleophilic Substitution50–65Dry DMF, 0–5°C, inert atmosphereSensitivity to moisture

Advanced: How does the trifluoroethyl group impact the compound’s electronic properties and stability under varying pH conditions?

Methodological Answer:
The electron-withdrawing trifluoroethyl group increases the compound’s acidity and stability in polar solvents. Key observations:

  • pH Stability : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8 due to the labile trifluoroethyl ether bond.
  • Electronic Effects : The -CF₃ group enhances electrophilicity at the imidazole ring, facilitating nucleophilic substitutions. Computational studies (DFT) confirm this via Mulliken charge analysis .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the imidazole proton (δ 7.2–7.8 ppm) and trifluoroethyl group (δ 4.2–4.5 ppm for -CH₂CF₃) .
  • FT-IR : Stretching vibrations at 1120 cm⁻¹ (C-F) and 3200–3400 cm⁻¹ (-OH) confirm functional groups .
  • HPLC-MS : Used to assess purity (>98%) and quantify byproducts in synthetic batches .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Solubility Issues : Use of DMSO >1% can mask activity; optimize with co-solvents like PEG-400 .
    Validation Steps :
    • Replicate assays under standardized conditions.
    • Perform dose-response curves (IC₅₀) with positive controls.

Advanced: What computational strategies predict binding modes of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cytochrome P450). Docking scores correlate with experimental IC₅₀ values when validated via mutagenesis studies .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes in aqueous environments .

Q. Table 2: Example Docking Results

Target ProteinBinding Affinity (kcal/mol)Validation MethodReference
CYP3A4-8.2Site-directed mutagenesis
Sphingosine-1-phosphate lyase-7.9X-ray crystallography

Basic: What are the key challenges in optimizing reaction conditions for large-scale synthesis?

Methodological Answer:

  • Scalability : Batch reactors face heat transfer issues; continuous flow reactors improve yield (65% vs. 50% batch) via precise temperature control .
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted imidazole precursors effectively .

Advanced: How does the compound behave in in vivo pharmacokinetic studies?

Methodological Answer:

  • Bioavailability : Low oral bioavailability (<20%) due to first-pass metabolism. Use nanoparticle encapsulation to improve absorption (45% in rodent models) .
  • Metabolite Identification : LC-MS/MS detects hydroxylated metabolites at the imidazole ring, suggesting CYP450-mediated oxidation .

Advanced: Are there conflicting reports on the compound’s stability in aqueous solutions, and how can these be addressed?

Methodological Answer:
Stability varies with buffer composition:

  • Phosphate Buffers : Degradation t₁/₂ = 24 hrs (pH 7.4) due to nucleophilic attack on the trifluoroethyl group.
  • Citrate Buffers : Enhanced stability (t₁/₂ >72 hrs) via chelation of metal ions that catalyze hydrolysis .
    Resolution : Pre-formulate with stabilizers (e.g., ascorbic acid) and avoid metal contaminants.

Basic: What industrial or pharmacological applications are supported by current data?

Methodological Answer:

  • Pharmaceutical Intermediates : Used in synthesizing hypoxia-targeting PET/MRI probes (e.g., [¹⁸F]TFMISO) .
  • Antifungal Agents : Demonstrates MIC = 2 µg/mL against Candida albicans in agar diffusion assays .

Advanced: What strategies improve regioselectivity in trifluoroethylation reactions?

Methodological Answer:

  • Catalytic Systems : Use Cu(I) catalysts to direct trifluoroethylation to the N1 position of imidazole (90% selectivity) .
  • Solvent Effects : Polar aprotic solvents (DMF) favor N-alkylation, while THF promotes O-alkylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol

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